3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound featuring a thiazolidine-2,4-dione core fused with an azetidine ring (a four-membered nitrogen-containing heterocycle). The molecule is further substituted with a 2-(2-chloro-6-fluorophenyl)acetyl group, which introduces halogenated aromatic and ketone functionalities.
Properties
IUPAC Name |
3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-10-2-1-3-11(16)9(10)4-12(19)17-5-8(6-17)18-13(20)7-22-14(18)21/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOGHRFHGSIBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 342.8 g/mol. Its structure includes a thiazolidine ring, which is a common pharmacophore in various bioactive compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including the compound . The following table summarizes findings from various studies regarding its cytotoxic effects against different cancer cell lines.
Mechanisms of Action
Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. Specifically, compounds have been shown to modulate the expression of Bcl-2 family proteins, reducing anti-apoptotic members while increasing pro-apoptotic members, thereby promoting cell death in cancerous tissues without significantly affecting normal cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains. The following table presents the antimicrobial efficacy of related thiazolidine derivatives:
| Microorganism | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate to strong inhibition | |
| Gram-negative bacteria | Variable activity |
Studies indicate that modifications to the thiazolidine structure can enhance antimicrobial potency, particularly when electron-withdrawing groups are present on the phenyl ring .
Case Studies
- Cytotoxicity against Breast Cancer Cells : A specific study evaluated the effects of thiazolidine derivatives on breast cancer cell lines, revealing significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like cisplatin .
- Antiviral Activity : Research has also explored the antiviral properties of thiazolidine derivatives against Yellow Fever Virus (YFV), indicating promising results in inhibiting viral replication in vitro .
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s uniqueness lies in its azetidine-thiazolidinedione scaffold, which distinguishes it from other thiazolidinedione derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles: The target compound’s azetidine-thiazolidinedione system is distinct from the imidazo[1,2-b]pyridazine (YPC series) and indole-thiazolidinedione (7m–7o) cores. The thiazole-acetamide analog () shares the 2-chloro-6-fluorophenyl group but lacks the thiazolidinedione moiety, suggesting divergent targets .
Substituent Effects :
- The 2-chloro-6-fluorophenyl group in the target compound and analog may improve lipophilicity and membrane permeability. In contrast, the YPC series’ piperazine substituents likely enhance solubility and kinase-binding interactions .
- Compound 7n’s 4-chlorobenzyl-indole group introduces bulky aromaticity, which could influence CNS penetration or protein-binding affinity .
Pharmacological Activity :
- YPC Series (): These Pan-Pim kinase inhibitors demonstrate the importance of the imidazo[1,2-b]pyridazine core and piperazine side chains in kinase inhibition. The target compound’s azetidine-thiazolidinedione scaffold may offer a novel binding mode for similar targets .
- Indole-Thiazolidinediones () : While explicit activity data are lacking, indole derivatives are frequently associated with anticancer or neuroactive properties. The thiazolidinedione moiety in 7n may synergize with indole to modulate PPAR or kinase pathways .
- Compound : Structural similarity to kinase inhibitors (e.g., thiazole-based analogs) suggests possible kinase-targeted activity, though the absence of thiazolidinedione limits direct comparison .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the azetidine ring via cyclization of 2-(2-chloro-6-fluorophenyl)acetyl chloride with a suitable amine precursor.
- Step 2: Condensation of the azetidine intermediate with thiazolidine-2,4-dione derivatives. Microwave-assisted synthesis (MAS) can significantly improve yields and reduce reaction times. For example, microwave irradiation (150–200 W, 3–6 minutes) in DMF/acetic acid mixtures has been shown to achieve >80% yields for analogous thiazolidinediones .
- Step 3: Purification via recrystallization (e.g., DMF-ethanol mixtures) or column chromatography.
Key reagents include sodium acetate as a base and chloroacetic acid for thiazolidinedione ring formation .
Advanced: How can structural contradictions arising from crystallographic vs. spectroscopic data be resolved?
Answer:
Discrepancies between X-ray crystallography (e.g., SHELX-refined structures) and NMR/IR data often stem from dynamic conformations in solution vs. static solid-state structures. To resolve this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Use density functional theory (DFT) to model solution-state geometries and compare with crystallographic data .
- Validate hydrogen bonding patterns via IR spectroscopy (e.g., C=O and N-H stretches at 1680–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- ¹H/¹³C NMR : Assign peaks for the azetidine (δ 3.5–4.5 ppm), thiazolidinedione (δ 4.0–4.8 ppm), and aromatic protons (δ 6.8–7.6 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~423.05 for C₁₇H₁₄ClFN₂O₃S) .
- X-ray crystallography : Resolve stereochemistry using SHELXL refinement; the 2-chloro-6-fluorophenyl group often induces planar geometry in the acetyl-azetidine moiety .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
Answer:
- Substituent modification : Replace the 2-chloro-6-fluorophenyl group with bulkier aryl groups (e.g., 4-bromo or 3-trifluoromethyl) to enhance hydrophobic interactions with kinase active sites .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with Pim kinases; prioritize derivatives with improved binding scores (<−9 kcal/mol) .
- In vitro assays : Test IC₅₀ values against recombinant kinases (e.g., Pim-1/Pim-2) using ATPase activity assays. Correlate results with computational predictions .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF, acetic acid) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using silica gel. Avoid water to prevent hydrolysis .
Advanced: How can metabolic stability challenges be addressed for in vivo studies?
Answer:
- Prodrug design : Introduce ester or amide prodrug moieties at the thiazolidinedione carbonyl group to reduce first-pass metabolism .
- Cytochrome P450 inhibition assays : Screen for CYP3A4/2D6 interactions using liver microsomes. Prioritize derivatives with >50% residual activity after 60 minutes .
- Pharmacokinetic profiling : Administer compounds intravenously (5 mg/kg) in rodent models and measure plasma half-life via LC-MS/MS .
Advanced: What strategies mitigate contradictory bioactivity data across cell-based vs. enzymatic assays?
Answer:
- Membrane permeability : Measure logP values (e.g., using shake-flask method) to assess cellular uptake; derivatives with logP >2.5 often show better cell penetration .
- Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to minimize inter-assay variability .
Basic: How can reaction yields be optimized for scale-up synthesis?
Answer:
- Solvent optimization : Replace DMF with greener solvents (e.g., PEG-400) to improve recyclability and reduce toxicity .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for azetidine ring formation; yields may increase by 15–20% .
- Process automation : Use continuous-flow reactors for thiazolidinedione condensation steps to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
